2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide
Description
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide is a complex organic compound that features an indole ring, an isoxazole ring, and an acetamide group
Properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-13-19(16-9-5-6-10-17(16)23-13)20(25)21(26)22-12-15-11-18(27-24-15)14-7-3-2-4-8-14/h2-11,23H,12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGSCEPVWGOELQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=NOC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
Retrosynthetic Analysis
The target compound can be dissected into two key fragments:
- 2-(2-Methyl-1H-indol-3-yl)-2-oxoacetic acid : Serves as the acylating agent.
- (5-Phenyl-1,2-oxazol-3-yl)methanamine : Provides the isoxazole-linked amine nucleophile.
Coupling these fragments via amide bond formation constitutes the final step.
Fragment Synthesis
Synthesis of 2-(2-Methyl-1H-Indol-3-yl)-2-Oxoacetic Acid
Route 1: Friedel-Crafts Acylation
- Substrate : 2-Methylindole undergoes Friedel-Crafts acylation with oxalyl chloride in anhydrous dichloromethane at 0°C.
- Conditions : Catalytic aluminum chloride (AlCl₃) facilitates electrophilic substitution at the indole 3-position.
- Yield : 68–72% after recrystallization (ethanol/water).
Route 2: Oxidative Functionalization
- Substrate : 2-Methylindole treated with diethyl oxalate in the presence of iodine (I₂) as an oxidant.
- Conditions : Reflux in tetrahydrofuran (THF) for 6 hours.
- Yield : 60–65% with column chromatography purification (silica gel, ethyl acetate/hexane).
Synthesis of (5-Phenyl-1,2-Oxazol-3-yl)Methanamine
Step 1: Isoxazole Ring Formation
- Substrate : Phenylacetylene and chloroxime undergo Huisgen cycloaddition in dichloromethane at room temperature.
- Conditions : Triethylamine (TEA) as a base, 12-hour stirring.
- Intermediate : 5-Phenylisoxazole-3-carbonitrile (yield: 85–90%).
Step 2: Nitrile Reduction
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
Reagents : Ethylcarbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt).
Conditions :
- Solvent : Anhydrous dimethylformamide (DMF) at 0–5°C.
- Stoichiometry : 1.2 equiv EDC, 1.1 equiv HOBt relative to the acid.
- Reaction Time : 12 hours under nitrogen atmosphere.
- Yield : 70–75% after purification via flash chromatography.
Mechanism : EDC activates the carboxylic acid to an O-acylisourea intermediate, which reacts with the amine to form the amide bond. HOBt suppresses racemization and enhances coupling efficiency.
Mixed Anhydride Method
Reagents : Isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM).
Conditions :
Reaction Optimization
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 75 | 98 |
| THF | 7.5 | 65 | 95 |
| DCM | 8.9 | 58 | 90 |
| Acetonitrile | 37.5 | 68 | 97 |
Purification and Characterization
Chromatographic Techniques
Industrial Production
Scalability Challenges
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as inhibiting a particular enzyme in a disease pathway.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- N-((5-phenylisoxazol-3-yl)methyl)acetamide
- 2-(1H-indol-3-yl)-2-oxo-N-((5-phenylisoxazol-3-yl)methyl)acetamide
Uniqueness
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide is unique due to the combination of its indole and isoxazole rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide is a derivative of indole and oxazole that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 336.39 g/mol. The structural components include an indole moiety and an oxazole ring, which are known to contribute to various biological activities.
Antitumor Activity
Research has indicated that derivatives of indole, including the compound , exhibit significant antitumor properties. Notably:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. It targets specific signaling pathways involved in tumor growth and metastasis.
-
In Vitro Studies : In vitro studies have demonstrated that the compound exhibits cytotoxicity against several cancer cell lines, including:
- HT29 (colorectal carcinoma)
- PC3 (prostate carcinoma)
- H460M (lung carcinoma)
- MKN-45 (gastric carcinoma)
- Dosage and Efficacy : The effective dosage range identified in studies varies from 0.01 mg to 1 g/kg body weight daily, indicating a potential therapeutic window for clinical applications .
Case Studies and Research Findings
Several studies have documented the biological activity of similar compounds, providing insights into their potential applications:
Notable Research
A study published in Journal of Medicinal Chemistry reported that indole derivatives possess unique pharmacological profiles that enhance their efficacy against solid tumors . Another research article highlighted the role of oxazole derivatives in modulating immune responses, suggesting a dual mechanism where these compounds not only target tumor cells but also enhance host immunity .
Q & A
Basic: What synthetic routes are optimized for preparing this compound?
Answer:
The synthesis typically involves multi-step reactions, focusing on coupling indole and oxazole derivatives. Key steps include:
- Indole core activation : Reacting 2-methylindole with glyoxal derivatives under acidic conditions to form the 2-oxoacetamide moiety .
- Oxazole coupling : Using chloroacetyl chloride or bromoacetamide intermediates to link the 5-phenyl-1,2-oxazole group via nucleophilic substitution. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates this step at 35°C for 8 hours .
- Purification : Recrystallization from acetic acid or DMF/acetic acid mixtures yields pure product. Reaction progress is monitored via TLC (e.g., silica gel, chloroform/methanol 9:1) .
Advanced: How can solvent effects influence the reaction kinetics of this compound’s synthesis?
Answer:
Solvent polarity and proticity significantly impact reaction rates:
- Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilicity of intermediates (e.g., oxazole-methylamine), accelerating coupling reactions. NaH in DMF increases basicity, promoting deprotonation and SN2 mechanisms .
- Protic solvents (acetic acid) : Stabilize charged intermediates in indole activation steps, but may slow oxazole coupling due to hydrogen bonding. Kinetic studies using HPLC or in situ IR spectroscopy are recommended to quantify solvent effects .
Basic: What spectroscopic methods confirm the compound’s structure?
Answer:
- 1H/13C NMR : Key signals include:
- FT-IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and indole N-H (~3400 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .
Advanced: How can DFT calculations predict this compound’s reactivity in nucleophilic substitutions?
Answer:
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can:
- Map electrostatic potential surfaces : Identify nucleophilic (e.g., oxazole methylene) and electrophilic (e.g., acetamide carbonyl) sites.
- Calculate activation energies : Compare SN1 vs. SN2 pathways for oxazole coupling. Studies on analogous compounds show lower ΔG‡ for SN2 mechanisms in polar solvents .
- Validate experimental data : Simulate NMR chemical shifts and IR spectra for cross-verification .
Basic: What purification challenges arise during synthesis, and how are they resolved?
Answer:
Common challenges include:
- Byproduct formation : Unreacted indole or oxazole intermediates. Column chromatography (silica gel, ethyl acetate/hexane gradient) separates these .
- Solubility issues : The compound is sparingly soluble in water but dissolves in DMSO or DMF. Recrystallization from ethanol/water mixtures (7:3) improves yield .
- Hygroscopicity : Store under inert gas (argon) to prevent hydration of the acetamide group .
Advanced: How can structure-activity relationship (SAR) studies optimize biological activity?
Answer:
SAR strategies include:
- Indole substitution : Introducing electron-withdrawing groups (e.g., fluoro at position 5) enhances metabolic stability. Derivatives with 5-fluoroindole show improved neuroprotective activity in cell-based assays .
- Oxazole modification : Replacing phenyl with heteroaromatic groups (e.g., pyridine) increases solubility and target affinity. Docking studies with COX-2 enzyme suggest π-π stacking interactions .
- Bioisosteric replacement : Substituting acetamide with sulfonamide maintains hydrogen bonding while altering pharmacokinetics .
Basic: What in vitro assays evaluate this compound’s antioxidant potential?
Answer:
- DPPH assay : Measure radical scavenging at 517 nm. IC50 values <50 μM indicate significant activity. Use ascorbic acid as a positive control .
- FRAP assay : Quantify Fe³+ reduction to Fe²+ at 593 nm. Results are expressed as μM Trolox equivalents .
- Cell-based assays : Use SH-SY5Y neuronal cells to assess protection against H2O2-induced oxidative stress (MTT assay) .
Advanced: How to resolve contradictions in biological data across assay conditions?
Answer:
- Control standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times. For example, MTT assay results vary with cell density (optimize at 5×10³ cells/well) .
- Solvent controls : DMSO concentrations >0.1% may artifactually reduce oxidative stress. Use vehicle-matched controls .
- Statistical validation : Apply ANOVA with post-hoc Tukey tests to compare IC50 values across replicates .
Basic: What crystallographic data are available for structural analogs?
Answer:
- Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate : Crystallizes in monoclinic space group P21/c with unit cell parameters a = 7.21 Å, b = 14.05 Å, c = 10.33 Å. Hydrogen bonding between carbonyl O and indole NH stabilizes the structure .
- N-substituted acetamides : Analogous compounds show planar indole-oxazole systems, confirmed by X-ray diffraction (CCDC deposition numbers available) .
Advanced: How does the compound’s tautomeric equilibrium affect its bioactivity?
Answer:
- Indole-amide tautomerism : The 2-oxoacetamide group exists in keto-enol equilibrium, influencing hydrogen-bonding capacity. Enol form dominates in polar solvents, enhancing binding to enzymes like COX-2 .
- pH-dependent behavior : At physiological pH (7.4), the enolate form is stabilized, increasing antioxidant activity (FRAP assay data correlates with enol concentration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
